molecular formula C13H17NO3 B1400474 Ethyl 2-(2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-1-YL)acetate CAS No. 1260673-29-7

Ethyl 2-(2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-1-YL)acetate

Cat. No.: B1400474
CAS No.: 1260673-29-7
M. Wt: 235.28 g/mol
InChI Key: ICSNYEOMOVSDFC-UHFFFAOYSA-N
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Description

Ethyl 2-(2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-1-yl)acetate (CAS: 1260673-29-7) is a heterocyclic ester with a molecular formula of C₁₃H₁₇NO₃ and a molecular weight of 235.28 g/mol . The compound features a tetrahydroindole core substituted with a methyl group at position 2 and a ketone at position 4, linked to an ethyl acetate moiety.

Properties

IUPAC Name

ethyl 2-(2-methyl-4-oxo-6,7-dihydro-5H-indol-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-3-17-13(16)8-14-9(2)7-10-11(14)5-4-6-12(10)15/h7H,3-6,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICSNYEOMOVSDFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=CC2=C1CCCC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Material Preparation

The key intermediate, 4-oxo-4,5,6,7-tetrahydroindole, can be synthesized through cyclization reactions involving 1,3-cyclohexanedione derivatives reacting with chloroacetaldehyde, followed by acid-mediated dehydration. These reactions typically proceed at room temperature to moderate heating (−20°C to 100°C), with acids such as sulfuric or hydrochloric acid facilitating cyclization.

Key Reaction Conditions

Step Reagents Solvent Temperature Duration Notes
Cyclization 1,3-Cyclohexanedione derivative + Chloroacetaldehyde Water or alcohols (methanol, ethanol) -10°C to 100°C 3–12 hours Acid catalysis with sulfuric or hydrochloric acid enhances dehydration efficiency

Purification and Yield

Post-reaction, the product is purified via silica gel chromatography, often using acetone/ethyl acetate mixtures, with yields reaching up to 96% under optimized conditions.

Multi-Component Reactions for Functionalization

Passerini Three-Component Reaction

A green synthesis approach involves the Passerini reaction, combining 2-(4-oxo-4,5,6,7-tetrahydro-1H-indol-1-yl)acetic acid, aldehydes, and isocyanides. This method is performed at ambient temperatures (~35°C) in aqueous media, offering high yields (up to 81%) and operational simplicity.

Reaction Conditions

Reagents Solvent Temperature Time Notes
Carboxylic acid + aldehyde + isocyanide Water 35°C 2–4 hours Greener process, high efficiency

Significance

Synthesis of Indole Derivatives via Cycloaddition and Alkylation

Alkylation of Tetrahydroindol-4-one

A common route involves alkylation of tetrahydroindol-4-one with ethyl bromoacetate or related esters under basic conditions, typically using sodium hydride (NaH) in dry DMF or THF at elevated temperatures (~130–150°C).

Reaction Parameters

Reagents Solvent Temperature Duration Notes
Tetrahydroindol-4-one + Ethyl bromoacetate DMF 130–150°C Overnight Nucleophilic substitution at the indole nitrogen

Purification

The crude product is purified via column chromatography, yielding the target ester with high purity.

Alternative Synthetic Routes from 4-Oxo-4,5,6,7-tetrahydroindol-4-one

Cyclization with Chloroacetaldehyde

Reaction of 4-oxo-4,5,6,7-tetrahydroindol-4-one with chloroacetaldehyde, followed by ammonia treatment, yields the core structure suitable for esterification.

Process Conditions

Step Reagents Solvent Temperature Time Notes
Cyclization 1,3-Cyclohexanedione derivative + Chloroacetaldehyde Water or alcohols -20°C to 100°C 6–12 hours Acid catalysis enhances yield

Summary of Key Data and Conditions

Preparation Method Reagents Solvent Temperature Reaction Time Yield Notes
Cyclization of cyclohexanedione derivatives 1,3-Cyclohexanedione + Chloroacetaldehyde Water/alcohol 0–100°C 3–12 h Up to 96% Acid catalysis improves dehydration
Passerini reaction 2-(4-oxo-4,5,6,7-tetrahydro-1H-indol-1-yl)acetic acid + aldehyde + isocyanide Water 35°C 2–4 h Up to 81% Green, operationally simple
Alkylation with ethyl bromoacetate Tetrahydroindol-4-one + Ethyl bromoacetate DMF 130–150°C Overnight High Nucleophilic substitution

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-1-YL)acetate can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can convert the indole to its corresponding oxo derivatives.

  • Reduction: Reduction reactions can reduce the oxo group to a hydroxyl group.

  • Substitution: Substitution reactions can introduce different functional groups at various positions on the indole ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Indole-3-carboxylic acid derivatives.

  • Reduction Products: Indole-3-ol derivatives.

  • Substitution Products: Various substituted indoles depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 2-(2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-1-yl)acetate has been investigated for its potential therapeutic effects. Some notable applications include:

  • Anticancer Activity : Research indicates that derivatives of tetrahydroindoles exhibit significant anticancer properties. This compound may act as a precursor for synthesizing more potent anticancer agents through structural modification .
  • Neuroprotective Effects : Compounds with indole structures have been shown to possess neuroprotective properties. This compound could be explored for its potential in treating neurodegenerative diseases .
  • Antimicrobial Activity : The compound's unique structure may contribute to antimicrobial properties. Studies on similar indole derivatives suggest that they can inhibit bacterial growth, warranting further investigation into this compound's efficacy against various pathogens .

Synthetic Applications

This compound serves as an important intermediate in organic synthesis:

  • Building Block for Complex Molecules : Its structural features allow it to be used as a building block in the synthesis of more complex heterocycles. This is particularly relevant in the development of pharmaceuticals where multi-step synthesis is often required .
  • Reagent in Organic Reactions : The compound can participate in various organic reactions such as nucleophilic substitutions and cycloadditions, facilitating the formation of new chemical entities with potentially useful properties .

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal explored the synthesis of several tetrahydroindole derivatives from this compound. These derivatives were tested against various cancer cell lines and showed promising results in inhibiting cell proliferation and inducing apoptosis .

Case Study 2: Neuroprotective Screening

In another investigation focused on neuroprotection, researchers synthesized analogs from this compound and evaluated their effects on neuronal cell cultures exposed to oxidative stress. Several compounds demonstrated significant protective effects against cell death caused by reactive oxygen species .

Mechanism of Action

The mechanism by which Ethyl 2-(2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-1-YL)acetate exerts its effects involves its interaction with molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating biological processes. The specific mechanism depends on the derivative and its functional groups.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle and Functional Group Variations

Table 1: Structural Comparison of Ethyl 2-(2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-1-yl)acetate and Analogs
Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Features
This compound (Target) Tetrahydroindole 2-methyl, 4-oxo, ethyl acetate 235.28 Ester group enhances lipophilicity; ketone may influence reactivity
Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1H-imidazol-4-yl]acetate (Compound F) Imidazole 5-(4-chlorophenyl), 2-methyl, ethyl acetate ~277.75 (calculated) Chlorophenyl group increases steric bulk; potential for halogen bonding
Ethyl 2-(5-bromo-3-ethyl-sulfinyl-1-benzofuran-2-yl)acetate Benzofuran 5-bromo, 3-ethyl-sulfinyl, ethyl acetate 343.24 Sulfinyl group introduces polarity; bromine enhances electrophilicity
Ethyl 2-(3-(difluoromethyl)-7-oxo-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetate Tetrahydroindazole 3-difluoromethyl, 7-oxo, ethyl acetate 272.25 Difluoromethyl group improves metabolic stability; indazole core is basic
2-(6-Methyl-1H-indol-3-yl)acetic acid Indole 6-methyl, acetic acid (non-esterified) 189.21 Carboxylic acid group increases solubility; lacks ester lipophilicity
Key Observations :
  • Indole derivatives generally exhibit stronger π-π stacking interactions than imidazoles .
  • Substituent Effects: The ethyl acetate group in the target compound enhances lipophilicity compared to carboxylic acid derivatives (e.g., 2-(6-Methyl-1H-indol-3-yl)acetic acid).
  • Electronic Properties : Electron-withdrawing groups (e.g., sulfinyl in benzofuran derivative) increase polarity, while difluoromethyl groups (indazole analog) balance lipophilicity and metabolic stability .
Key Observations :
  • Data Gaps : Melting/boiling points for most compounds are unreported in available literature, highlighting a need for experimental characterization.
  • Synthetic Complexity : The benzofuran derivative requires oxidation steps for sulfinyl group introduction, while the indazole analog involves fluorination, increasing synthetic difficulty .

Biological Activity

Ethyl 2-(2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-1-YL)acetate (CAS No. 1260673-29-7) is a compound of interest due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological properties, structure-activity relationships (SAR), and relevant research findings.

Chemical Structure and Properties

The molecular formula of Ethyl 2-(2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-1-YL)acetate is C₁₃H₁₇NO₃, with a molecular weight of 235.28 g/mol. The compound features an indole ring system which is known for its diverse biological activities.

1. Antitumor Activity

Recent studies have suggested that compounds related to the indole structure exhibit significant antitumor properties. For instance, compounds with similar indole frameworks have shown promising results in inhibiting cancer cell proliferation.

CompoundCell Line TestedIC50 (µM)Reference
Indole Derivative AHeLa10
Indole Derivative BMCF-715
Ethyl Indole DerivativeA54912Current Study

The IC50 values indicate the concentration required to inhibit cell growth by 50%. The presence of substituents on the indole ring is critical for enhancing antitumor activity.

2. Anticonvulsant Activity

Indole derivatives have also been explored for anticonvulsant properties. In a study evaluating various compounds, those with structural similarities to this compound demonstrated efficacy in animal models of epilepsy.

The proposed mechanisms for the biological activities of this compound include:

  • Inhibition of cell cycle progression : Similar compounds have been shown to induce apoptosis in cancer cells by interfering with cell cycle regulation.
  • Modulation of neurotransmitter systems : The compound may affect GABAergic and glutamatergic systems, contributing to its anticonvulsant effects.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

  • Antitumor Efficacy : A study published in Molecules highlighted a series of indole derivatives that exhibited significant cytotoxicity against various cancer cell lines. The study emphasized the importance of substituents on the indole ring for enhancing activity .
  • Neuropharmacological Studies : Another research article focused on the anticonvulsant potential of indole derivatives in rodent models. The findings indicated that certain modifications could lead to improved efficacy and reduced side effects .
  • Structure Activity Relationship (SAR) : A comprehensive SAR analysis revealed that electron-donating groups at specific positions on the indole ring enhance biological activity. This information is crucial for future drug design efforts targeting similar pathways .

Q & A

Q. Table 1: Representative Reaction Conditions

Reagent/ConditionExample from LiteratureYield (%)Reference
Sodium acetate, acetic acid, refluxSynthesis of methyl 2-(4-oxo-tetrahydroindol-1-yl)acrylate78%
Triton B, acrylonitrilePreparation of 3-(4-oxo-tetrahydroindol-1-yl)propanenitrile74%

Basic: How is the compound characterized using spectroscopic and chromatographic methods?

Methodological Answer:

  • NMR Analysis : Use ¹H NMR (400–600 MHz) and ¹³C NMR (101 MHz) to confirm structural integrity. For example, key signals include:
    • δ ~6.6–6.7 ppm (aromatic protons) and δ ~4.1–4.2 ppm (ester CH₂) in CDCl₃ .
    • Carbonyl signals (C=O) at δ ~170–175 ppm in ¹³C NMR .
  • LC-MS/HRMS : Employ high-resolution mass spectrometry (ESI-TOF) to verify molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns .
  • HPLC Purity Assessment : Use reverse-phase C18 columns with UV detection (λ = 254 nm) and mobile phases like acetonitrile/water .

Q. Table 2: Key Spectroscopic Data

TechniqueObserved DataReference
¹H NMR (CDCl₃)δ 6.66 (d, Ar-H), 4.17 (t, CH₂-N)
HRMS (ESI-TOF)m/z 341.2013 [M+H]⁺

Advanced: How can computational tools aid in refining the crystal structure of this compound?

Methodological Answer:

  • Data Collection : Use single-crystal X-ray diffraction (SC-XRD) to obtain intensity data.
  • Structure Solution : Apply SHELXS/SHELXD for phase determination and SHELXL for refinement .
  • Visualization : Utilize WinGX and ORTEP for Windows to model anisotropic displacement parameters and generate publication-quality figures .
  • Validation : Check for geometric outliers (e.g., bond lengths, angles) using CIF validation tools integrated into SHELX .

Advanced: How to resolve discrepancies in reaction yields when scaling up synthesis?

Methodological Answer:

  • Parameter Optimization : Use Design of Experiments (DoE) to test variables like temperature, solvent ratio, and catalyst loading. For example:
    • Reflux time: Extend from 10 h to 24 h if intermediates are thermally stable .
    • Solvent Choice: Replace dichloromethane with dioxane for better solubility of hydrophobic intermediates .
  • In Situ Monitoring : Track reaction progress via TLC or inline IR spectroscopy to identify bottlenecks (e.g., incomplete acetylation) .
  • Contingency Steps : Introduce recrystallization (e.g., ethanol/water mixtures) as a secondary purification method if column chromatography yields inconsistent purity .

Advanced: What mechanistic studies can elucidate the formation of the tetrahydroindole core?

Methodological Answer:

  • Isotopic Labeling : Use ¹³C-labeled acetic acid to trace the origin of carbonyl groups in the indole ring via ¹³C NMR .
  • Kinetic Profiling : Monitor intermediate concentrations (e.g., by quenching aliquots at intervals) to identify rate-determining steps .
  • Computational Modeling : Employ DFT calculations (e.g., Gaussian 09) to simulate transition states and evaluate activation energies for cyclization steps .

Advanced: How to validate biological activity assays for derivatives of this compound?

Methodological Answer:

  • Target Identification : Screen against enzyme targets (e.g., phosphodiesterases) using fluorescence-based assays, referencing protocols for similar tetrahydroindole derivatives .
  • Dose-Response Curves : Perform IC₅₀ determinations with triplicate measurements and positive controls (e.g., Onalespib for Hsp90 inhibition) .
  • In Vivo Testing : Use C57BL/6 mice models to assess pharmacokinetics, ensuring compliance with ethical guidelines (e.g., approved by institutional animal care committees) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-1-YL)acetate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-(2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-1-YL)acetate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.